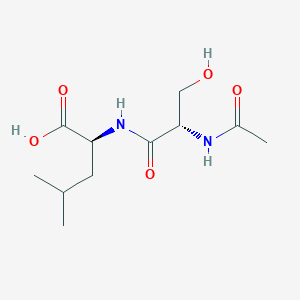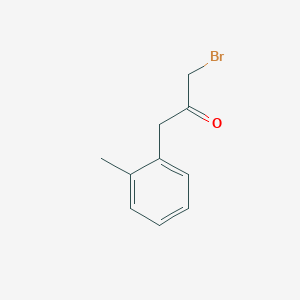
1-Bromo-3-(2-methylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO It is a brominated ketone, characterized by the presence of a bromine atom and a ketone functional group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(2-methylphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar solvents like ethanol or water, often at room temperature or slightly elevated temperatures.
Oxidation: Carried out in aqueous or organic solvents, often at elevated temperatures to ensure complete reaction.
Major Products Formed:
Nucleophilic Substitution: Alcohols, amines, thioethers.
Reduction: Alcohols.
Oxidation: Carboxylic acids, aldehydes.
Scientific Research Applications
1-Bromo-3-(2-methylphenyl)propan-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-methylphenyl)propan-2-one involves its reactivity as a brominated ketone. The bromine atom and the ketone group make the compound highly reactive towards nucleophiles and reducing agents. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, the compound may interact with enzymes or cellular components, leading to various biochemical effects .
Comparison with Similar Compounds
- 2-Bromo-1-(3-methylphenyl)propan-1-one
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromo-4’-methylpropiophenone
Comparison: 1-Bromo-3-(2-methylphenyl)propan-2-one is unique due to the position of the bromine atom and the methyl group on the phenyl ring. This structural difference can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
651358-38-2 |
|---|---|
Molecular Formula |
C10H11BrO |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
1-bromo-3-(2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrO/c1-8-4-2-3-5-9(8)6-10(12)7-11/h2-5H,6-7H2,1H3 |
InChI Key |
STMLDNNCOTUNCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)](/img/structure/B12519755.png)
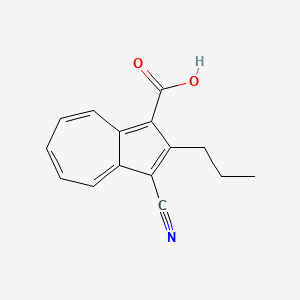
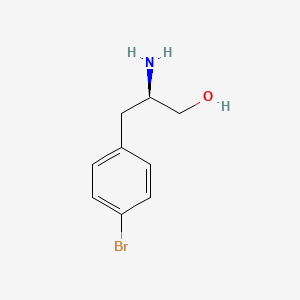
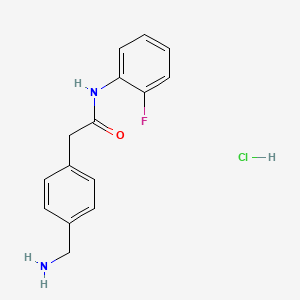
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
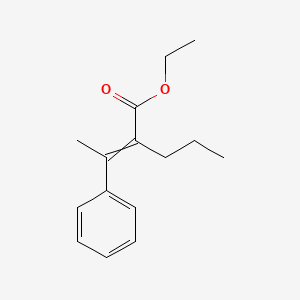
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![1-[2-(4-Chlorophenyl)ethenyl]azulene](/img/structure/B12519826.png)
